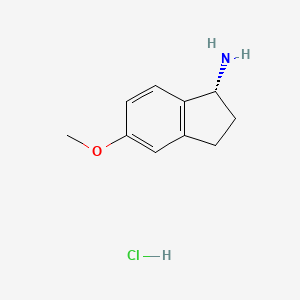
4,4-difluoro-2-hydroxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-difluoro-2-hydroxy-2-methylbutanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone. It is also referred to as a GSK-3 inhibitor, indicating its potential use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,4-difluoro-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,4-difluoro-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes. As a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4-difluoro-2-hydroxybutanoic acid: Lacks the methyl group present in 4,4-difluoro-2-hydroxy-2-methylbutanoic acid.
2-hydroxy-2-methylbutanoic acid: Does not contain fluorine atoms.
4,4-difluoro-2-methylbutanoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a methyl group in its structure. This unique combination contributes to its specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1824425-67-3 |
|---|---|
Fórmula molecular |
C5H8F2O3 |
Peso molecular |
154.11 g/mol |
Nombre IUPAC |
4,4-difluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9) |
Clave InChI |
RKODEFGIEHTHGB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)F)(C(=O)O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



